molecular formula C8H15FN2O B1476498 2-Amino-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 2090653-77-1

2-Amino-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one

Cat. No. B1476498
CAS RN: 2090653-77-1
M. Wt: 174.22 g/mol
InChI Key: CTHHXZFTGWEBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one, commonly referred to as FMEP, is an organic compound that is used in a variety of scientific and research applications. It is a colorless, crystalline solid with a molecular weight of 195.2 g/mol and a melting point of 120-122 °C. FMEP is an important compound in the synthesis of other organic compounds and has been used to study the structure and properties of molecules in a variety of scientific disciplines.

Scientific Research Applications

FMEP has been widely used in a variety of scientific research applications. It has been used as a model compound to study the structure and properties of molecules, including those involved in drug metabolism, drug transport, and drug-target interactions. It has also been used to study the effects of fluorine substitution on the properties of organic molecules. In addition, FMEP has been used to study the structure-activity relationship of organic compounds and to develop new drugs.

Mechanism of Action

The mechanism of action of FMEP is not well understood, but it is believed to interact with proteins and enzymes in a variety of ways. Specifically, it is thought to interact with the active sites of enzymes, modulating their activity. In addition, it is believed to interact with receptors, leading to changes in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMEP are not well understood. However, studies have shown that it can act as a competitive inhibitor of certain enzymes, such as cytochrome P450 enzymes, and can affect the metabolism of certain drugs. In addition, it has been shown to interact with certain receptors, leading to changes in signal transduction pathways.

Advantages and Limitations for Lab Experiments

FMEP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in a variety of conditions. In addition, it is relatively non-toxic and has a low melting point, making it easy to work with. However, FMEP also has some limitations. It is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. In addition, its low melting point can make it difficult to purify.

Future Directions

In the future, FMEP could be used in a variety of ways. It could be used to study the structure-activity relationship of organic compounds and to develop new drugs. In addition, it could be used to study the effects of fluorine substitution on the properties of organic molecules. It could also be used to study the role of enzymes in drug metabolism and drug transport. Finally, it could be used to study the effects of drugs on signal transduction pathways.

properties

IUPAC Name

2-amino-1-[3-(fluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O/c9-4-7-2-1-3-11(6-7)8(12)5-10/h7H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHHXZFTGWEBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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